N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at position 2. This core is linked via a phenyl group to a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety. The compound’s structure combines electron-rich aromatic systems (benzodioxine) with a sulfonamide group, which is often associated with hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-13-12-28-20-21-17(11-23(13)20)14-2-4-15(5-3-14)22-29(24,25)16-6-7-18-19(10-16)27-9-8-26-18/h2-7,10-12,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPACHSHQFABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazoles, have been found to interact with various enzymes, proteins, and other biomolecules. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules.
Cellular Effects
The cellular effects of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are currently unknown. Related compounds have been shown to influence cell function in various ways. For example, some thiazole derivatives have demonstrated anticancer, antimicrobial, and anti-inflammatory activities. These effects are often mediated through changes in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules. These interactions could potentially involve binding to specific receptors or enzymes, leading to changes in their activity.
Biological Activity
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound notable for its unique structural features, which include imidazole and thiazole rings. These structural motifs are associated with various biological activities, making the compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Its molecular formula is , and it has a molecular weight of approximately 396.48 g/mol. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The imidazo[2,1-b][1,3]thiazole core can bind to active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group may enhance binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance:
- Study 1 : A study on related thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Study 2 : Another investigation found that imidazole-containing compounds showed antifungal activity against Candida species .
Anticancer Potential
The compound's potential as an anticancer agent is also noteworthy.
- Case Study : A recent study evaluated the cytotoxic effects of related benzodioxine derivatives on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds induced apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Methods include cyclization reactions followed by functionalization to introduce the desired groups. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Toxicological Studies
Preliminary toxicological assessments suggest that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives
Imidazo[2,1-b][1,3]thiazole derivatives are a well-studied class of bioactive molecules. Key comparisons include:
Key Observations :
- The N,N-dimethyl substitution in 6a increases lipophilicity, which may improve membrane permeability but reduce target specificity .
- SRT1720’s quinoxaline carboxamide moiety contrasts with the target compound’s benzodioxine sulfonamide, suggesting divergent binding interactions despite shared imidazothiazole cores .
Benzodioxine Sulfonamide Derivatives
The 2,3-dihydro-1,4-benzodioxine sulfonamide moiety is less common in literature but appears in compounds like SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate), which shares the benzodioxine group but lacks the imidazothiazole core. SID7969543’s isoquinoline and ester functionalities suggest distinct pharmacokinetic profiles compared to the target compound .
Structural and Functional Implications
Substituent Effects on Activity
- Sulfonamide vs.
- Methyl vs. Bulkier Substituents : The 3-methyl group on the imidazothiazole core likely reduces steric hindrance compared to bulkier substituents (e.g., piperazinylmethyl in SRT1720), possibly enhancing binding to compact active sites .
Tautomerism and Stability
Similar to the 1,2,4-triazole derivatives in , the target compound’s imidazothiazole core may exhibit tautomeric equilibria, affecting its electronic properties and binding mode. However, IR and NMR data from related compounds suggest that thione tautomers are more stable in solution, which could influence bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis involving coupling reactions of imidazo[2,1-b]thiazole precursors with sulfonamide-bearing aryl groups. Key steps include:
- Use of polar aprotic solvents (e.g., dimethylformamide, dichloromethane) and catalysts like triethylamine to facilitate coupling .
- Temperature control (e.g., reflux in acetonitrile for cyclization) and inert atmospheres to prevent oxidation .
- Optimization : Employ design of experiments (DoE) to test variables (solvent, catalyst ratio, temperature). Statistical methods reduce trial-and-error approaches and identify critical parameters .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Analytical Techniques :
- NMR spectroscopy for confirming regiochemistry and functional group integrity (e.g., distinguishing benzodioxine sulfonamide peaks) .
- HPLC for purity assessment (>95% purity threshold for biological assays) .
- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures .
Q. What preliminary biological assays are suitable for initial activity screening?
- Assays :
- Enzyme inhibition studies (e.g., kinase or protease targets due to sulfonamide and heterocyclic motifs) .
- Antimicrobial testing (disk diffusion or MIC assays) given the imidazothiazole scaffold’s known activity .
Advanced Research Questions
Q. How can statistical experimental design improve reaction yield and selectivity?
- Approach : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, catalyst loading). For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst (Et₃N) | 1–3 equivalents | 2.2 equivalents |
| Reaction Time | 4–12 hours | 8 hours |
- Outcome : Reduces optimization time by 40–60% compared to one-factor-at-a-time approaches .
Q. What computational strategies predict biological targets or reactivity of this compound?
- Methods :
- Quantum chemical calculations (e.g., DFT) to map electrophilic/nucleophilic sites on the imidazothiazole and sulfonamide groups .
- Molecular docking against protein databases (e.g., PDBe-KB) to identify potential kinase or GPCR targets .
- Validation : Compare computational predictions with experimental SAR data from analogs (e.g., ’s compound with 4-methoxyphenylacetamide) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Root Cause Analysis :
- Purity discrepancies : Cross-validate analytical results (e.g., HPLC vs. LC-MS) to rule out impurities .
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) using guidelines from ’s chemical biology training .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
